2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Description
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride is a heterocyclic compound comprising a 1,3,4-thiadiazole core linked to a piperazine moiety via a methylene (-CH2-) bridge. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₆H₁₀N₄S·2HCl, with a SMILES notation of C1CN(CCN1)C2=NN=CS2.Cl.Cl . The compound’s structure combines the electron-deficient 1,3,4-thiadiazole ring, known for diverse bioactivities, with the piperazine group, which improves pharmacokinetic properties like water solubility and bioavailability.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c1-3-11(4-2-8-1)5-7-10-9-6-12-7;;/h6,8H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJKBQSMCMPYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
3.1. Nucleophilic Substitution
-
Piperazine Ring : The secondary amine groups in piperazine act as nucleophiles, facilitating reactions with electrophiles such as acyl chloride or alkyl halides .
-
Thiadiazole Moiety : The electron-deficient thiadiazole ring undergoes electrophilic aromatic substitution, particularly at the 5-position (activated by the methyl group) .
3.2. Cyclization Reactions
-
Reaction with hydrazine derivatives leads to the formation of triazolo-thiadiazole fused rings via cyclization .
-
Thiol Groups : Thiols (e.g., from carbon disulfide) participate in substitution reactions, forming sulfur-based linkages .
3.3. Analytical Characterization
-
Spectroscopic Methods :
4.1. Antimicrobial Activity
Derivatives of this compound exhibit antibacterial activity against Gram-negative bacteria (E. coli, P. aeruginosa) due to their interaction with bacterial cell wall synthesis enzymes .
4.2. Pharmaceutical Potential
-
Anticonvulsant Properties : Modulation of GABAergic pathways in neuronal tissues .
-
Tuberculosis Targets : Inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis.
Comparison with Structural Analogues
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Lacks piperazine moiety | Strong anticonvulsant activity |
| N-(5-Chloro-1,3,4-thiadiazol-2-YL)methylpiperazine | Chlorine substitution at 5th position | Enhanced antibacterial activity |
| 2-(ω-haloalkylthio)-1,3,4-thiadiazoles | Haloalkyl group | Increased reactivity in organic synthesis |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, several studies have shown that compounds containing the thiadiazole moiety possess potent antibacterial and antifungal activities against various pathogens:
- Antibacterial Activity : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results indicate that certain derivatives exhibit higher efficacy than standard antibiotics .
- Antifungal Activity : The antifungal properties have been assessed against strains such as Aspergillus niger and Candida albicans, with some derivatives showing promising results comparable to established antifungal agents like fluconazole .
Antitubercular Activity
The compound has shown potential in the fight against tuberculosis by inhibiting DprE1, an essential enzyme for bacterial cell wall synthesis. Docking studies suggest favorable binding affinities, indicating its potential as a therapeutic agent against Mycobacterium tuberculosis .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer activities. Studies reveal that specific compounds demonstrate cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism often involves the induction of apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study synthesized several new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that certain compounds exhibited significant inhibition zones against both bacterial and fungal strains compared to control groups.
| Compound | Activity Type | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| A1 | Bacterial | 20 | 32 |
| B2 | Fungal | 18 | 28 |
| C3 | Bacterial | 22 | 30 |
Case Study 2: Antitubercular Screening
Another investigation focused on the antitubercular activity of thiadiazole derivatives. The study utilized minimal inhibitory concentration (MIC) assays to determine efficacy against Mycobacterium tuberculosis strains.
| Compound | MIC (µg/mL) |
|---|---|
| D4 | 10 |
| E5 | 15 |
| F6 | 12 |
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Table 1: Structural Analogs of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole Dihydrochloride
Key Observations :
Table 3: Reported Bioactivities of Structural Analogs
Key Findings :
- Antimicrobial Activity : Aryl and nitro groups (e.g., 4-nitrophenyl in ) significantly improve activity against Gram-negative bacteria and fungi .
- Anticonvulsant Potential: Piperazine-linked thiadiazoles (e.g., ) showed 100% effectiveness in MES models, suggesting the target compound may share similar efficacy .
Physicochemical Properties
Table 4: Physicochemical Comparison
| Property | 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride | 1-(5-Methyl-thiadiazol-2-yl)piperazine dihydrochloride | Aryl-acetamide Thiadiazoles |
|---|---|---|---|
| Solubility | High (dihydrochloride salt) | Moderate (methyl reduces polarity) | Low (aryl groups dominate) |
| LogP | ~0.5 (estimated) | ~1.2 | ~2.5 |
| Stability | Stable under refrigeration | Similar to target compound | Photodegradable (nitro) |
Notes:
Biological Activity
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole; dihydrochloride is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial, anticancer, and antiparasitic activities.
Synthesis of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole; dihydrochloride
The synthesis of thiadiazole derivatives typically involves the reaction of piperazine with various thioketones or thiosemicarbazones. The specific synthesis pathway for 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole involves the formation of the thiadiazole ring through cyclization reactions facilitated by appropriate reagents. Analytical techniques such as IR spectroscopy and NMR are employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A study demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibited significant antibacterial activity against Vibrio cholerae and Bacillus subtilis , with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Another review emphasized that derivatives of 2-amino-1,3,4-thiadiazole possess strong antimicrobial properties and could serve as lead compounds for drug development .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| PT6 | Vibrio cholerae | 32 | |
| PT6 | Bacillus subtilis | 16 | |
| Thiadiazole Derivative A | Staphylococcus aureus | 64 |
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. Research indicates that certain analogs exhibit cytotoxic effects on various cancer cell lines:
- A study found that a series of thiadiazole compounds displayed significant cytotoxicity against Jurkat and HT-29 cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiadiazole ring enhanced anticancer activity .
- Another investigation reported that compounds derived from 2-amino-1,3,4-thiadiazole showed promising results in inhibiting tumor growth in vitro and in vivo models .
Table 2: Cytotoxic Activity of Thiadiazole Derivatives
Antiparasitic Activity
The antiparasitic properties of thiadiazole derivatives have also been documented. For example:
- Compounds containing the thiadiazole scaffold have shown efficacy against Trypanosoma brucei , the causative agent of sleeping sickness. The mechanism is believed to involve interference with critical metabolic pathways in the parasite .
- Additionally, a review highlighted various derivatives with notable activity against Plasmodium falciparum , indicating potential for developing new antimalarial agents .
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify piperazine substituents (e.g., methyl, chloro) or thiadiazole linkers .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity trends .
- In Silico ADMET : Predict absorption, CYP inhibition, and hERG liability using tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
